molecular formula C13H9N3O B188385 2-pyridin-3-yl-1H-quinazolin-4-one CAS No. 50362-93-1

2-pyridin-3-yl-1H-quinazolin-4-one

Cat. No. B188385
CAS RN: 50362-93-1
M. Wt: 223.23 g/mol
InChI Key: WXCVPMGPMMEPBB-UHFFFAOYSA-N
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Description

2-pyridin-3-yl-1H-quinazolin-4-one is a type of quinazolinone, a class of organic compounds known for their broad applications in the biological, pharmaceutical, and material fields . It is a derivative of quinazolin-4(1H)-ones, which are synthesized via amination and annulation of amidines and benzamides .


Synthesis Analysis

The synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one involves a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route is efficient and useful for the construction of quinazolin-4(1H)-one frameworks .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-pyridin-3-yl-1H-quinazolin-4-one include amination and annulation of amidines and benzamides . This process is mediated by copper and results in the formation of quinazolin-4(1H)-ones .

Scientific Research Applications

Antiproliferative and Antimicrobial Activities

  • Eweas, Abdallah, and Elbadawy (2021) synthesized 2-pyridyl [3H]-quinazolin-4-one derivatives and evaluated them for antiproliferative and antimicrobial activities. They found some compounds to exhibit selective antibacterial activity against Gram-positive bacteria like S. aureus (Eweas, Abdallah, & Elbadawy, 2021).

Antimicrobial Agents

  • Buha et al. (2012) reported the synthesis of 1-N-substituted-3-(4-(5-(pyridin-3-yl)-1,3,4-oxadiazol-2-ylthio)quinazolin-6-yl)urea/thiourea derivatives as antimicrobial agents. These compounds showed a broad-spectrum activity against microorganisms like S. aureus and E. coli (Buha et al., 2012).

Anticancer Agents

  • Gurubasavaraj and Moshin (2020) synthesized 2,4-disubstituted quinazolines, including 2-(pyridin3-yl) quinazolin-4(3H)-one, for in vitro anticancer activity. Compound 5a showed significant anticancer activity against human adenocarcinoma (Gurubasavaraj & Moshin, 2020).

Antibacterial Activity

  • Singh et al. (2010) synthesized substituted indolylthiadiazole and quinazolinonylthiadiazole derivatives, including compounds with 2-pyridin-3-yl-1H-quinazolin-4-one. These compounds showed promising antibacterial activity (Singh et al., 2010).

Antitubercular Activity

  • Pandit and Dodiya (2012) created 2-(substituted-phenyl)-3-(((3-(pyridin-4-yl)-1-(p-tolyl)-1H-pyrazol-4-yl)methylene)amino)-quinazolin-4(3H)-ones. These compounds exhibited excellent antitubercular activity, with some having a minimum inhibitory concentration (MIC) of <6.25 μg/mL (Pandit & Dodiya, 2012).

Molecular Modelling and Anti-Tumor Mechanisms

  • Hour et al. (2013) conducted a study on 6‐(pyrrolidin‐1‐yl)‐2‐(3‐methoxyphenyl)quinazolin‐4‐one (HMJ38), showing its potential as an anti-cancer agent with potent anti-tubulin activity (Hour et al., 2013).

Synthesis and Characterization

  • Hayun et al. (2014) synthesized 2-methyl-6-nitroquinazolin-4-one substituted pyridin-1-ium salt and its 6-amino analog, demonstrating the versatility of quinazolin-4-one derivatives in chemical synthesis (Hayun et al., 2014).

Antihistaminic Agents

  • Gobinath et al. (2015) synthesized 1-substituted-4-(pyridin-4-yl) [1,2,4] triazolo [4,3-a]quinazolin-5(4H)-ones as a new class of H1-antihistaminic agents, indicating the potential use of quinazolin-4-one derivatives in developing new therapeutic agents (Gobinath et al., 2015).

properties

IUPAC Name

2-pyridin-3-yl-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-13-10-5-1-2-6-11(10)15-12(16-13)9-4-3-7-14-8-9/h1-8H,(H,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVPMGPMMEPBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NC(=N2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30351572
Record name 2-(3-pyridyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-pyridin-3-yl-1H-quinazolin-4-one

CAS RN

50362-93-1
Record name 2-(3-pyridyl)quinazolin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30351572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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